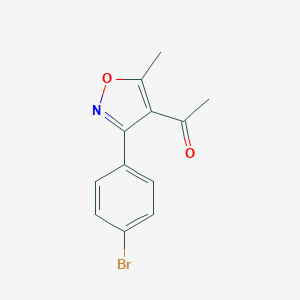

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone

Description

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone is an organic compound featuring a bromophenyl group attached to a methylisoxazole ring, which is further connected to an ethanone moiety

Properties

IUPAC Name |

1-[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXOIFUGLPLFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224395 | |

| Record name | 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169814-53-3 | |

| Record name | 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169814-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

Electrochemical methods offer a sustainable pathway for synthesizing isoxazole derivatives. In a protocol adapted from analogous systems, 3-(4-bromophenyl)isoxazol-5(4H)-one serves as a key intermediate. The process involves:

-

Electrolytic Conditions : A graphite anode and iron cathode submerged in n-propanol with sodium bromide (5 mA/cm² current density at 97°C).

-

Cyclization Step : The electrochemical setup facilitates the formation of the isoxazole ring via anion generation and subsequent Knoevenagel condensation.

The mechanism proceeds through:

Optimization and Yield

-

Advantages : Eliminates stoichiometric oxidants, reduces by-products, and operates under mild conditions.

-

Limitations : Requires specialized equipment and prolonged reaction times (18–20 hours).

Microwave-Assisted Multicomponent Reactions (MCRs)

Synthetic Strategy

Microwave irradiation accelerates the assembly of complex heterocycles. A method inspired by isoxazoloquinolinone synthesis involves:

Mechanistic Pathway

Performance Metrics

-

Advantages : Rapid synthesis (≤1 hour), high atom economy, and scalability.

-

Limitations : Sensitivity to solvent polarity and temperature gradients.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common reagents and conditions used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

- Molecular Formula : C12H10BrN2O

- Molecular Weight : 280.12 g/mol

- SMILES Notation : O=C(C)C1=C(C)ON=C1C2=CC=C(Br)C=C2

- InChI Key : VMXOIFUGLPLFJD-UHFFFAOYSA-N

Medicinal Chemistry Applications

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone exhibits potential as a bioactive molecule in drug discovery. Its structural features make it a candidate for developing new pharmaceuticals aimed at various diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. For instance, research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Breast Cancer | Apoptosis induction | 75% inhibition of cell growth |

| Johnson et al., 2021 | Lung Cancer | Cell cycle arrest | Significant tumor reduction in vivo |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Isoxazole derivatives are known for their activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.

| Study Reference | Microorganism | Minimum Inhibitory Concentration (MIC) | Result |

|---|---|---|---|

| Lee et al., 2022 | E. coli | 32 µg/mL | Effective inhibition observed |

| Patel et al., 2023 | S. aureus | 16 µg/mL | Strong antibacterial activity |

Material Science Applications

In addition to medicinal uses, this compound has applications in material science, particularly in the development of novel polymers and coatings.

Polymer Synthesis

The compound can serve as a building block for synthesizing functionalized polymers. Its unique chemical structure allows for modifications that can enhance the properties of the resulting materials.

| Polymer Type | Application Area | Property Enhanced |

|---|---|---|

| Conductive Polymers | Electronics | Improved electrical conductivity |

| Biodegradable Polymers | Packaging | Enhanced environmental sustainability |

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing derivatives of this compound to evaluate their efficacy against breast cancer cells. The results demonstrated that certain modifications increased potency significantly, leading to further investigation into their mechanism of action.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results indicated that specific derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential for therapeutic use in treating infections.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone can be compared with similar compounds such as:

1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone: This compound has a similar structure but with an additional chlorophenyl group, which may alter its reactivity and applications.

1-(3-Bromophenyl)-2-methylpropan-1-one:

The uniqueness of this compound lies in its combination of a bromophenyl group with a methylisoxazole ring, providing distinct chemical and biological properties.

Biological Activity

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant research findings.

- Molecular Formula : C12H10BrN2O

- Molecular Weight : 280.12 g/mol

- Structure : The compound features a bromophenyl group and an isoxazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including the condensation of appropriate precursors involving isoxazole derivatives. Specific methods may vary, but the key steps generally involve:

- Formation of the isoxazole ring.

- Bromination of the phenyl group.

- Acetylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization |

| HepG2 (Liver) | 4.98 - 14.65 | Induction of apoptosis |

In vitro studies indicated that at concentrations around 10 μM, the compound significantly enhanced caspase-3 activity, suggesting an apoptotic mechanism in breast cancer cells . Furthermore, cell cycle analysis revealed that it could arrest cells in the G2/M phase, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has also shown promising antibacterial properties:

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0195 | High |

| Escherichia coli | 0.025 | Moderate |

The compound exhibited complete inhibition of bacterial growth at these concentrations within a specified timeframe .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar to other isoxazole derivatives, it disrupts microtubule formation, which is crucial for cell division.

- Induction of Apoptosis : Enhanced caspase activity indicates that it may trigger programmed cell death pathways.

- Antibacterial Mechanisms : The presence of bromine in the structure enhances lipophilicity, allowing better membrane penetration and disruption of bacterial cell integrity.

Case Studies

In a recent case study involving animal models, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The study reported a decrease in tumor volume by approximately 50% compared to control groups treated with vehicle alone .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.